molecular formula C16H10N4O7 B11550130 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide

Cat. No.: B11550130
M. Wt: 370.27 g/mol
InChI Key: RKCVBQZAXKQLOL-UHFFFAOYSA-N
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Description

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide is a complex organic compound that features both nitro and isoindole functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable phthalic anhydride derivative with an amine.

    Nitration: Introduction of nitro groups can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Acylation: The final step involves acylation of the isoindole derivative with 2-nitrophenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amines: Reduction of nitro groups.

    Substituted Derivatives: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology and Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive functional groups.

    Biological Studies: Used in studies to understand the interaction of nitro and isoindole groups with biological systems.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Sensors: Used in the development of sensors due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitro groups could undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide: Similar structure but without the nitro group on the phenyl ring.

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide: Lacks the nitro group on the isoindole ring.

Uniqueness

The presence of nitro groups on both the isoindole and phenyl rings makes 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)acetamide unique. This dual functionality can lead to diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H10N4O7

Molecular Weight

370.27 g/mol

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C16H10N4O7/c21-13(17-10-5-1-2-6-11(10)19(24)25)8-18-15(22)9-4-3-7-12(20(26)27)14(9)16(18)23/h1-7H,8H2,(H,17,21)

InChI Key

RKCVBQZAXKQLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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